4-(3-Methoxyphenoxy)aniline
Overview
Description
“4-(3-Methoxyphenoxy)aniline” is a chemical compound with the CAS Number: 56705-86-3 . It has a molecular weight of 215.25 and its molecular formula is C13H13NO2 . The IUPAC name for this compound is 4-(3-methoxyphenoxy)phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 358.2±22.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.4±3.0 kJ/mol . The flash point is 187.2±29.6 °C . The index of refraction is 1.599 . The molar refractivity is 63.6±0.3 cm3 . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors . It has 3 freely rotating bonds .Scientific Research Applications
Optimization of Src Kinase Inhibitors
One application of derivatives of 4-(3-Methoxyphenoxy)aniline is in the optimization of Src kinase inhibitors, which are significant in cancer research. Boschelli et al. (2001) discovered that modifying the C-4 anilino group led to potent inhibitors of Src kinase activity, crucial for developing treatments against Src-dependent cell proliferation and tumor growth (Boschelli, 2001).
Hydroxylation and Iodophenylation of N-arylamides
Itoh et al. (2002) investigated the introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides, demonstrating the chemical versatility of aniline derivatives for synthesizing complex molecules, potentially useful in pharmaceuticals and organic materials (Itoh, 2002).
Metabolites of Diclofenac
Kenny et al. (2004) synthesized and characterized the metabolites of diclofenac, including the hydroxy metabolites, highlighting the importance of understanding the metabolic pathways of pharmaceuticals for safety and efficacy assessments (Kenny, 2004).
Catalytic Oxidation of Phenolic and Aniline Compounds
Zhang et al. (2009) utilized Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, presenting an environmentally friendly approach to removing hazardous substances from water, showcasing the potential of aniline derivatives in environmental remediation (Zhang, 2009).
Electrochemical Copolymerization
Mu (2004) explored the electrochemical copolymerization of aniline and o-aminophenol, leading to materials with potential applications in electrochromic devices and sensors, indicating the utility of aniline derivatives in advanced material science (Mu, 2004).
Schiff Base Complexes
Osowole (2011) synthesized metal(II) Schiff base complexes with 4-(thiophen-3-yl)-aniline, demonstrating applications in magnetic and thermal studies, which could have implications for material sciences and catalysis (Osowole, 2011).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIVXZAHWHPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355578 | |
Record name | 4-(3-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56705-86-3 | |
Record name | 4-(3-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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